2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
Description
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Properties
IUPAC Name |
methyl 2,4,5-trifluoro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYDATSCTAJHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454275 | |
| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-92-5 | |
| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2,4,5-Trifluoro-3-hydroxybenzoate
This guide provides a comprehensive technical overview of Methyl 2,4,5-trifluoro-3-hydroxybenzoate, a key fluorinated building block for research and development. Designed for chemists, pharmacologists, and materials scientists, this document synthesizes core physicochemical properties, validated synthesis and characterization protocols, and insights into its chemical reactivity and potential applications.
Core Compound Identification and Properties
Methyl 2,4,5-trifluoro-3-hydroxybenzoate is a poly-substituted aromatic ester. The presence of multiple fluorine atoms and two distinct functional groups—a phenol and a methyl ester—makes it a versatile intermediate for introducing a highly functionalized trifluorophenyl moiety into more complex molecules. Its unique electronic and steric properties are of significant interest in the fields of medicinal chemistry and advanced materials.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2,4,5-trifluoro-3-hydroxybenzoate | [] |
| CAS Number | 137234-92-5 | [][2] |
| Molecular Formula | C₈H₅F₃O₃ | [] |
| Molecular Weight | 206.12 g/mol | [] |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1F)O)F)F | [] |
| InChI Key | RGYDATSCTAJHIZ-UHFFFAOYSA-N | [] |
| Appearance | White to off-white powder or crystals | |
Synthesis and Purification Strategy
The synthesis of Methyl 2,4,5-trifluoro-3-hydroxybenzoate is conceptually approached as a two-stage process: first, the formation of the parent carboxylic acid, followed by a standard esterification reaction.
Conceptual Synthesis Pathway
The parent acid, 3-hydroxy-2,4,5-trifluorobenzoic acid, can be synthesized from an N-alkyl or N-aryl tetrafluorophthalimide precursor.[3] This process involves a base-mediated reaction to form intermediate salts, which are then neutralized and subsequently acidified to yield the desired trifluorobenzoic acid.[3] The subsequent esterification is a classic Fischer-Speier esterification, utilizing methanol in the presence of an acid catalyst to yield the final methyl ester product. This method is efficient and widely used for converting carboxylic acids to esters.[4]
Caption: Conceptual two-stage synthesis of Methyl 2,4,5-trifluoro-3-hydroxybenzoate.
Experimental Protocol: Fischer Esterification
This protocol details the conversion of 3-hydroxy-2,4,5-trifluorobenzoic acid to its methyl ester. The use of excess methanol drives the reaction equilibrium towards the product side, ensuring a high yield.
Materials:
-
3-hydroxy-2,4,5-trifluorobenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: Suspend 3-hydroxy-2,4,5-trifluorobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. The addition is exothermic and should be performed with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2,4,5-trifluoro-3-hydroxybenzoate.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Using a suitable solvent system like ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: Using silica gel with a gradient elution of hexane and ethyl acetate is effective for removing polar and non-polar impurities.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final product is paramount. The following section outlines the expected analytical data for Methyl 2,4,5-trifluoro-3-hydroxybenzoate.
Caption: Standard workflow for the structural confirmation of the target compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Signals | Rationale |
|---|---|---|
| Mass Spec (EI) | [M]⁺• at m/z 206 : Molecular ion peak.m/z 175 : Loss of methoxy radical (•OCH₃).m/z 147 : Loss of carbomethoxy group (•COOCH₃) followed by CO loss. | Fragmentation patterns are characteristic of methyl benzoate esters, involving cleavages adjacent to the carbonyl group.[5] |
| IR Spectroscopy | ~3200-3500 cm⁻¹ (broad) : Phenolic O-H stretch.~1720 cm⁻¹ (strong) : Ester C=O stretch.~1600, ~1500 cm⁻¹ : Aromatic C=C stretches.~1100-1300 cm⁻¹ (strong) : C-F stretching vibrations. | The absorption frequencies directly correspond to the vibrational modes of the key functional groups present in the molecule.[6] |
| ¹H NMR | ~3.9 ppm (s, 3H) : Methyl ester protons (-OCH₃).~5.5-6.5 ppm (br s, 1H) : Phenolic hydroxyl proton (-OH).~7.0-7.5 ppm (m, 1H) : Aromatic proton (H-6), split by adjacent fluorine atoms. | Chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment of the aromatic ring. |
| ¹³C NMR | ~52 ppm : Methyl ester carbon (-OCH₃).~110-160 ppm : Aromatic carbons, showing complex splitting due to C-F coupling.~165 ppm : Ester carbonyl carbon (C=O). | Fluorine atoms induce significant shifts and cause characteristic splitting (J-coupling) of the carbon signals they are attached to or are near. |
Note: NMR chemical shifts are estimates and can vary based on the solvent and concentration.
Reactivity and Applications
Chemical Reactivity
The molecule possesses three key reactive sites:
-
Phenolic Hydroxyl Group: The acidic proton can be removed by a base, forming a phenoxide. This allows for O-alkylation or O-acylation reactions to introduce different functionalities.
-
Ester Group: Susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or converted to amides by reacting with amines.
-
Aromatic Ring: The trifluoro-substitution pattern makes the ring electron-deficient and deactivates it towards electrophilic aromatic substitution. However, it may be susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions.
Potential Applications in Drug Development and Materials Science
While specific applications for this exact molecule are not extensively documented in public literature, its structural motifs are highly relevant in modern chemical research.
-
Pharmaceutical Intermediate: Fluorinated aromatic compounds are prevalent in pharmaceuticals due to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity. This compound serves as an excellent scaffold for building more complex drug candidates, particularly in areas like antibacterials and kinase inhibitors where substituted phenols are common pharmacophores.[7]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals.
-
Polymer and Materials Science: The high thermal and chemical stability associated with fluorinated aromatics makes them attractive monomers or additives for high-performance polymers, liquid crystals, and other advanced materials.
Safety and Handling
As with all laboratory chemicals, Methyl 2,4,5-trifluoro-3-hydroxybenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, compounds with similar structures are classified as irritants.
References
-
Chemsrc. CAS#:137234-92-5 | 2,4,5-TRIFLUORO-3-HYDROXYBENZOIC ACID METHYL ESTER. [Link]
- Google Patents. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. [Link]
Sources
- 2. CAS#:137234-92-5 | this compound | Chemsrc [chemsrc.com]
- 3. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester molecular weight
An In-depth Technical Guide to Methyl 2,4,5-Trifluoro-3-hydroxybenzoate
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorinated intermediates are not mere building blocks; they are precision tools that allow chemists to fine-tune electronic properties, enhance metabolic stability, and modulate bioavailability. This guide focuses on a particularly valuable, yet specific, reagent: Methyl 2,4,5-Trifluoro-3-hydroxybenzoate . We will dissect its fundamental properties, explore its synthesis, and provide expert insights into its application, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of chemical synthesis.
Core Compound Identity and Physicochemical Properties
Methyl 2,4,5-trifluoro-3-hydroxybenzoate (CAS No. 137234-92-5) is a highly functionalized aromatic compound.[][2] Its utility stems from the unique arrangement of electron-withdrawing fluorine atoms and electron-donating hydroxyl and methyl ester groups on the benzene ring. This substitution pattern creates a molecule with distinct reactivity and properties, making it a sought-after intermediate.
The fundamental physicochemical properties are summarized below, providing a quantitative foundation for its use in experimental design.
| Property | Value | Source |
| Molecular Weight | 206.119 g/mol | [2] |
| Molecular Formula | C₈H₅F₃O₃ | [][2] |
| CAS Number | 137234-92-5 | [][2] |
| Density | 1.489 g/cm³ | [2] |
| Boiling Point | 277.167 °C at 760 mmHg | [2] |
| Flash Point | 121.426 °C | [2] |
| InChI Key | RGYDATSCTAJHIZ-UHFFFAOYSA-N | [] |
| SMILES | COC(=O)C1=CC(=C(C(=C1F)O)F)F | [] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of Methyl 2,4,5-Trifluoro-3-hydroxybenzoate is most logically achieved via the esterification of its parent carboxylic acid, 3-Hydroxy-2,4,5-trifluorobenzoic acid .[3] Understanding the synthesis of this precursor is critical, as its availability is the rate-limiting step for accessing the target ester.
Synthesis of the Precursor: 3-Hydroxy-2,4,5-trifluorobenzoic Acid
While multiple routes to fluorinated benzoic acids exist, a common industrial approach starts from more readily available, highly halogenated precursors. One established pathway begins with tetrachlorophthalic anhydride, involving a sequence of fluorination, hydrolysis, and decarboxylation.[4] This multi-step process underscores the complexity and value of the final trifluorinated scaffold. The parent acid is recognized as a vital intermediate for the fourth generation of antibacterial drugs.[4]
Esterification: From Carboxylic Acid to Methyl Ester
With the parent acid in hand, a standard Fischer-Speier esterification is the most direct and reliable method for producing the methyl ester. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Hydroxy-2,4,5-trifluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (20-30 eq), which serves as both the reactant and the solvent. This large excess is crucial to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.
-
Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.05 eq) or para-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon.
-
Reaction Conditions: Heat the mixture to reflux (typically ~65 °C for methanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude methyl ester.
-
Purify the product via column chromatography or recrystallization to obtain the final, high-purity Methyl 2,4,5-Trifluoro-3-hydroxybenzoate.
-
Synthesis Workflow Diagram
Caption: A logical workflow for the complete spectroscopic confirmation of the target compound.
Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety protocols must be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
Methyl 2,4,5-Trifluoro-3-hydroxybenzoate is more than just a chemical on a supplier's list; it is an enabling tool for innovation in fields demanding high-performance molecules. Its carefully arranged functional groups offer a unique combination of reactivity and stability. By understanding its properties, synthesis, and analytical validation, researchers can confidently leverage this intermediate to construct novel molecular architectures, accelerating the development of next-generation pharmaceuticals, agrochemicals, and materials.
References
-
Chemsrc. (n.d.). CAS#:137234-92-5 | 2,4,5-TRIFLUORO-3-HYDROXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Optimizing Chemical Synthesis with 2,4,5-Trifluoro-3-methylbenzoic Acid. Retrieved from [Link]
Sources
mass spectrometry of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
An In-Depth Technical Guide to the Mass Spectrometry of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the . Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its mass spectrometric behavior, predicted fragmentation pathways under electron ionization, and a standardized protocol for its analysis. By synthesizing foundational chemical principles with practical, field-proven insights, this guide serves as an essential reference for the structural elucidation and analytical characterization of this and related fluorinated aromatic compounds.
Introduction
This compound is a highly functionalized aromatic compound. Its structure, featuring a trifluorinated benzene ring, a hydroxyl group, and a methyl ester moiety, presents a unique analytical challenge and makes it a molecule of interest in various fields, including pharmaceutical and materials science development. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such compounds. Understanding its behavior under mass spectrometric conditions is paramount for accurate identification and characterization.
This guide will focus on the elucidation of its mass spectral characteristics, primarily under Electron Ionization (EI), a common and robust ionization technique for relatively volatile and thermally stable small molecules.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is critical for selecting the appropriate analytical methodology.
| Property | Value | Source |
| CAS Number | 137234-92-5 | |
| Molecular Formula | C8H5F3O3 | |
| Molecular Weight | 206.12 g/mol | |
| Exact Mass | 206.01900 Da | |
| Boiling Point | 277.167 °C at 760 mmHg | |
| LogP | 1.59610 |
The compound's boiling point and LogP value suggest it is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without the need for derivatization, although derivatization of the hydroxyl group is an option to improve chromatographic peak shape.
Experimental Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For a compound with the volatility of this compound, GC-MS with Electron Ionization (EI) is the method of choice. This technique provides reproducible mass spectra with rich fragmentation patterns that are invaluable for structural elucidation.
Rationale for Method Selection
-
Volatility : The compound's boiling point is within the typical operating range of a standard GC system.
-
Ionization : Electron Ionization at a standard 70 eV provides sufficient energy to induce characteristic and repeatable fragmentation, creating a molecular fingerprint.
-
Databases : EI spectra are highly standardized, allowing for potential comparison with spectral libraries, although a direct match for this specific compound may not be available.
Experimental Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of the target compound.
Caption: Standard workflow for GC-MS analysis.
Detailed Protocol
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Conditions :
-
Injector : Split/splitless, set to 250°C.
-
Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-polymethylsiloxane stationary phase (or equivalent).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mass Range : Scan from m/z 40 to 350.
-
Solvent Delay : 3 minutes.
-
Predicted Mass Spectrum and Fragmentation Analysis
While an experimental spectrum is not publicly available, a detailed fragmentation pattern can be predicted based on established principles of mass spectrometry for analogous structures. The molecular ion (M+) is expected to be observed, as aromatic rings stabilize the ion.
Caption: Structure of this compound.
The Molecular Ion
The molecular ion peak, [C8H5F3O3]+•, is predicted to appear at m/z 206 . Its presence is crucial for confirming the molecular weight of the analyte.
Key Fragmentation Pathways
The fragmentation of the molecular ion will be dictated by the stability of the resulting ions and neutral losses. The primary fragmentation sites are the ester group and the substituents on the aromatic ring.
Pathway A: Loss of the Methoxy Radical (•OCH3)
This is a very common fragmentation pathway for methyl esters. The cleavage of the C-O bond results in a stable acylium ion.
-
[M - •OCH3]+ : Loss of a methoxy radical (31 Da) from the molecular ion (m/z 206) will produce a prominent peak at m/z 175 . This is predicted to be a major fragment ion.
-
m/z 206 -> m/z 175 + •OCH3
-
Pathway B: Loss of Carbon Monoxide (CO) from the Acylium Ion
The acylium ion (m/z 175) can subsequently lose a neutral molecule of carbon monoxide (28 Da).
-
[M - •OCH3 - CO]+ : This loss from the m/z 175 fragment will result in a fluorinated phenyl cation at m/z 147 .
-
m/z 175 -> m/z 147 + CO
-
Pathway C: Loss of the Carbomethoxy Radical (•COOCH3)
Cleavage of the bond between the aromatic ring and the ester group.
-
[M - •COOCH3]+ : Loss of the carbomethoxy radical (59 Da) results in the trifluoro-hydroxyphenyl cation at m/z 147 . This provides a confirmatory pathway to the m/z 147 ion.
-
m/z 206 -> m/z 147 + •COOCH3
-
Pathway D: Fragmentation involving Fluorine
Fluorinated aromatic compounds are known to undergo specific fragmentations involving the fluorine atoms.
-
Loss of HF : The loss of a neutral hydrogen fluoride molecule (20 Da) is a possible fragmentation pathway, especially if a rearrangement occurs. This could lead to a peak at m/z 186 ([M - HF]+).
-
Loss of a Fluorine Radical : Loss of a fluorine radical (19 Da) is also possible, leading to a peak at m/z 187 ([M - F]+).
The following diagram illustrates these predicted fragmentation pathways.
Caption: Predicted EI fragmentation of the target molecule.
Summary of Predicted Key Ions
| m/z | Proposed Identity | Pathway | Predicted Intensity |
| 206 | Molecular Ion [M]+• | - | Moderate |
| 187 | [M - F]+ | D | Low |
| 186 | [M - HF]+• | D | Low |
| 175 | [M - •OCH3]+ | A | High (Possible Base Peak) |
| 147 | [M - •OCH3 - CO]+ | B, C | Moderate to High |
Trustworthiness and Self-Validation
The protocols and predictions outlined in this guide are built upon a self-validating system. The logical consistency of the fragmentation pattern serves as an internal check of the identified structure.
-
Molecular Ion Confirmation : The presence of the m/z 206 peak must be consistent with the compound's molecular formula, C8H5F3O3. High-resolution mass spectrometry would confirm this elemental composition.
-
Logical Losses : The observed neutral losses (e.g., 31 Da for •OCH3, 28 Da for CO) correspond to chemically sensible bond cleavages from the parent structure.
-
Isotopic Pattern : While not detailed here, the isotopic pattern of the molecular ion cluster must match the expected distribution for a molecule containing eight carbon atoms.
Conclusion
This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By employing standard GC-MS with electron ionization, a characteristic and interpretable mass spectrum can be obtained. The predicted fragmentation pathways, dominated by the loss of the methoxy radical and subsequent loss of carbon monoxide, provide a clear roadmap for the structural confirmation of this molecule. The insights provided herein are designed to empower researchers to confidently identify and characterize this compound, ensuring data integrity and advancing scientific discovery.
References
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods. Retrieved from [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]
-
ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
SciSpace. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. Retrieved from [https://webbook.nist.gov/cgi/cbook.cgi?ID=C118616&Type=MASS]([Link]
biological activity of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
An In-Depth Technical Guide to the Biological Activity of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
Authored by: A Senior Application Scientist
Foreword: The intersection of fluorine chemistry and biologically active scaffolds represents a frontier in drug discovery. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on methyl 2,4,5-trifluoro-3-hydroxybenzoate, a compound situated at this very intersection. While direct biological data for this specific ester is nascent, its structural motifs—a trifluorinated benzene ring and a hydroxybenzoic acid core—suggest a rich potential for therapeutic activity. This document serves as a comprehensive roadmap for researchers and drug development professionals to unlock and validate the biological potential of this promising molecule.
Introduction: The Scientific Rationale
This compound (MF: C₈H₅F₃O₃, MW: 206.12 g/mol ) is a fluorinated aromatic compound. Its parent acid is recognized as an important intermediate in the synthesis of pharmaceuticals, particularly fourth-generation antibacterial agents. The broader family of hydroxybenzoic acids and their esters are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and antiviral activities.
The strategic trifluorination pattern of the subject molecule is of particular interest. Fluorine's high electronegativity can significantly influence the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets. This guide outlines a proposed research cascade to systematically investigate and characterize the biological activities of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 137234-92-5 | |
| Molecular Formula | C₈H₅F₃O₃ | |
| Molecular Weight | 206.12 g/mol | |
| IUPAC Name | methyl 2,4,5-trifluoro-3-hydroxybenzoate | |
| SMILES | COC(=O)C1=CC(=C(C(=C1F)O)F)F |
Hypothesized Biological Activities and Mechanistic Pathways
Based on the activities of structurally related hydroxybenzoic acid derivatives, we hypothesize that this compound may possess the following activities:
-
Antimicrobial Activity: Many hydroxybenzoic acid derivatives, including parabens (esters of 4-hydroxybenzoic acid), are used as antimicrobial preservatives. The mechanism often involves the disruption of microbial membrane transport processes or the inhibition of essential enzyme synthesis.
-
Anti-inflammatory Activity: Phenolic acids are known to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production.
-
Anticancer Activity: Certain hydroxybenzoic acid derivatives have demonstrated antiproliferative effects on cancer cell lines. Potential mechanisms include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell growth.
-
Antiviral Activity: Specific hydroxybenzoate derivatives, such as methyl gallate (methyl 3,4,5-trihydroxybenzoate), have shown potent and specific antiviral activity, particularly against herpes viruses.
The following diagram illustrates the potential signaling pathways that could be modulated by our target compound.
Caption: Hypothesized signaling pathways for anti-inflammatory and anticancer activities.
Proposed Experimental Workflows
To systematically evaluate the biological activity of this compound, a tiered approach is proposed, starting with broad in vitro screening, followed by more focused mechanistic studies and preliminary in vivo toxicity assessment.
Tier 1: In Vitro Screening
The initial phase focuses on identifying any significant biological activity across a panel of assays.
Caption: Tier 1 in vitro screening workflow for hit identification.
-
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Materials: Test compound, DMSO (vehicle), Mueller-Hinton broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Objective: To assess the cytotoxic effect of the compound on various human cancer cell lines.
-
Materials: Test compound, DMSO, DMEM or RPMI-1640 medium supplemented with 10% FBS, human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer), 96-well plates, MTT reagent, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Tier 2: Mechanistic Studies and Preliminary Toxicology
Following the identification of a "hit" from Tier 1, the focus shifts to elucidating the mechanism of action and assessing preliminary safety.
The zebrafish (Danio rerio) embryo acute toxicity test is a rapid and ethical method for preliminary in vivo toxicity assessment.
-
Objective: To determine the median lethal concentration (LC₅₀) of the test compound in zebrafish embryos.
-
Materials: Test compound, DMSO, E3 medium, healthy zebrafish embryos (4-6 hours post-fertilization), 24-well plates.
-
Procedure:
-
Expose groups of embryos (n=20 per group) to a range of concentrations of the test compound in E3 medium.
-
Include a vehicle control (DMSO in E3 medium).
-
Incubate the plates at 28.5°C for up to 96 hours.
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization.
-
Record lethal endpoints (coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat).
-
Calculate the LC₅₀ value at each time point.
-
Data Interpretation and Future Directions
The data generated from these workflows will provide a foundational understanding of the biological activity profile of this compound.
Table 2: Hypothetical Data Summary and Interpretation
| Assay | Endpoint | Hypothetical Result | Interpretation & Next Steps |
| Antimicrobial | MIC | 16 µg/mL vs. S. aureus | Moderate activity. Proceed to time-kill kinetics and mechanism of action studies (e.g., membrane permeability assays). |
| Anticancer | IC₅₀ | 5 µM vs. MCF-7 | Potent activity. Investigate the mechanism of cell death (apoptosis vs. necrosis) using flow cytometry (Annexin V/PI staining). |
| Acute Toxicity | LC₅₀ (96h) | >100 µM | Low toxicity in the zebrafish model. Proceed to rodent acute toxicity studies if warranted by efficacy data. |
Should promising activity be confirmed, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and reduce toxicity.
-
In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of disease (e.g., infection, cancer xenografts).
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
While direct evidence is currently limited, the chemical structure of this compound provides a strong rationale for its investigation as a potential therapeutic agent. Its fluorinated hydroxybenzoic acid scaffold is a hallmark of many biologically active molecules. The systematic, multi-tiered approach outlined in this guide provides a robust framework for elucidating its biological activities, understanding its mechanisms of action, and assessing its therapeutic potential. The successful execution of this research plan could unveil a novel candidate for drug development in areas such as infectious diseases, oncology, or inflammatory disorders.
References
- Guidechem. (n.d.). How to synthesize and apply 3-Hydroxy-2,4,5-Trifluorobenzoic Acid.
- Boc Sciences. (2025, November 14). Optimizing Chemical Synthesis with 2,4,5-Trifluoro-3-methylbenzoic Acid.
- Toxicology Excellence for Risk Assessment. (n.d.). 4-Hydroxybenzoic Acid.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3291-3298.
- Chemsrc. (2025, September 5). CAS#:137234-92-5 | this compound.
- Ambeed. (n.d.). 137234-92-5|Methyl 2,4,5-trifluoro-3-hydroxybenzoate.
Methodological & Application
Application Notes and Protocols for the Derivatization of Methyl 2,4,5-Trifluoro-3-hydroxybenzoate
Introduction
Methyl 2,4,5-trifluoro-3-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a phenolic hydroxyl group and a methyl ester on a highly fluorinated benzene ring presents unique opportunities and challenges for chemical modification. Derivatization of this molecule is often a critical step to modulate its physicochemical properties, enhance its biological activity, or to prepare it for further synthetic transformations or analytical characterization. This document provides a comprehensive guide to the most effective methods for the derivatization of the phenolic hydroxyl group, offering detailed protocols and the scientific rationale behind the experimental choices.
The trifluoromethyl groups on the aromatic ring are strongly electron-withdrawing, which significantly increases the acidity of the phenolic proton. This electronic effect must be considered when selecting reaction conditions, particularly the choice of base and nucleophile. The primary focus of these application notes will be on the selective derivatization of the hydroxyl group, as it is the more reactive site under most conditions.
I. Derivatization via Etherification: Synthesis of Aryl Ethers
Etherification of the phenolic hydroxyl group is a robust method for introducing a wide variety of substituents, thereby altering properties such as lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and highly effective method for this transformation.
A. Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. The first step is the deprotonation of the phenol to form the corresponding phenoxide. Given the increased acidity of the phenolic proton in methyl 2,4,5-trifluoro-3-hydroxybenzoate, relatively mild bases can be employed.
Key Considerations for Williamson Ether Synthesis:
-
Choice of Base: Strong bases like sodium hydride (NaH) are effective, but weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be more practical on a larger scale.
-
Alkylating Agent: Primary alkyl halides are the best substrates for this reaction to avoid elimination side reactions.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly used as they effectively solvate the cation of the base without interfering with the nucleophile.
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the methylation of methyl 2,4,5-trifluoro-3-hydroxybenzoate using methyl iodide.
Materials:
-
Methyl 2,4,5-trifluoro-3-hydroxybenzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of methyl 2,4,5-trifluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Sufficiently basic to deprotonate the acidic phenol without being overly harsh. |
| Alkylating Agent | CH₃I | A reactive primary alkyl halide that minimizes elimination. |
| Solvent | DMF | Aprotic polar solvent that facilitates the S |
| Temperature | 60 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
B. Phase-Transfer Catalyzed (PTC) Etherification
Phase-transfer catalysis is an excellent alternative for the alkylation of phenols, often leading to faster reaction times and milder conditions. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This method is particularly advantageous for minimizing C-alkylation, which can be a side reaction with phenoxides.
Protocol 2: Phase-Transfer Catalyzed Etherification
This protocol outlines the benzylation of methyl 2,4,5-trifluoro-3-hydroxybenzoate using benzyl bromide under PTC conditions.
Materials:
-
Methyl 2,4,5-trifluoro-3-hydroxybenzoate
-
Sodium hydroxide (NaOH)
-
Benzyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve methyl 2,4,5-trifluoro-3-hydroxybenzoate (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Add a 50% aqueous solution of sodium hydroxide and stir the biphasic mixture vigorously.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
II. Derivatization via Esterification: Synthesis of Aryl Esters
Esterification of the phenolic hydroxyl group is another common derivatization strategy. Due to the reduced nucleophilicity of phenols compared to aliphatic alcohols, direct esterification with carboxylic acids is often slow and inefficient. Therefore, more reactive acylating agents such as acyl chlorides or acid anhydrides are preferred, typically in the presence of a base to activate the phenol and neutralize the acidic byproduct.
Protocol 3: Esterification using an Acyl Chloride
This protocol details the synthesis of the acetate ester of methyl 2,4,5-trifluoro-3-hydroxybenzoate using acetyl chloride.
Materials:
-
Methyl 2,4,5-trifluoro-3-hydroxybenzoate
-
Pyridine
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 2,4,5-trifluoro-3-hydroxybenzoate (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Acylating Agent | Acetyl chloride | A highly reactive acylating agent for efficient esterification. |
| Base | Pyridine | Acts as a nucleophilic catalyst and neutralizes the HCl byproduct. |
| Solvent | Dichloromethane | An inert solvent that dissolves the reactants. |
| Temperature | 0 °C to RT | Controls the initial exothermic reaction and allows for a smooth conversion. |
III. Derivatization for Analytical Purposes: Silylation
For analytical applications, particularly gas chromatography-mass spectrometry (GC-MS), derivatization of the polar hydroxyl group is often necessary to increase volatility and thermal stability. Silylation is a common and effective method for this purpose.
Protocol 4: Silylation for GC-MS Analysis
This protocol describes the formation of a trimethylsilyl (TMS) ether for GC-MS analysis.
Materials:
-
Methyl 2,4,5-trifluoro-3-hydroxybenzoate sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
GC vial
Procedure:
-
Place a small, accurately weighed sample of methyl 2,4,5-trifluoro-3-hydroxybenzoate (approx. 1 mg) into a GC vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Visualization of Workflows
Etherification Workflow
Caption: General workflow for Williamson ether synthesis.
Esterification Workflow
Caption: General workflow for esterification of a phenol.
References
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyclopentyl: A Novel Protective Group for Phenols. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
PMC - NIH. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]
-
PMC - NIH. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]
-
RSC Publishing. (2023). Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]
-
ACS Publications. (n.d.). The direct esterification of phenols. Journal of Chemical Education. Retrieved from [Link]
-
Grokipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US4487975A - Etherification of phenols.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
K. C. Nicolaou and co-workers. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- PubMed. (n.d.). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/11269595/](https
The Strategic Utility of Methyl 2,4,5-Trifluoro-3-hydroxybenzoate in Synthetic Chemistry: Application Notes and Experimental Protocols
Introduction: Unlocking the Potential of Fluorinated Benzoids
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The trifluorinated aromatic compound, 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester (CAS No. 137234-92-5), represents a versatile building block with significant potential for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms, a nucleophilic hydroxyl group, and a modifiable methyl ester, offers a rich platform for a variety of chemical transformations.
The presence of multiple fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this class of compounds particularly attractive for drug discovery programs. Specifically, derivatives of fluorinated hydroxybenzoic acids are key intermediates in the synthesis of fourth-generation fluoroquinolone antibacterials, a critical class of antibiotics. Furthermore, the rigid, fluorinated core of this molecule suggests its utility in the design of novel liquid crystal materials.
This guide provides a comprehensive overview of the experimental protocols involving methyl 2,4,5-trifluoro-3-hydroxybenzoate, aimed at researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and potential applications, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation. Below is a summary of the key properties for this compound.
| Property | Value | Reference |
| CAS Number | 137234-92-5 | |
| Molecular Formula | C₈H₅F₃O₃ | |
| Molecular Weight | 206.12 g/mol | |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Boiling Point | 277.17 °C at 760 mmHg | |
| Density | 1.489 g/cm³ |
While experimental spectroscopic data for this specific molecule is not widely published, the following table provides expected values based on the analysis of structurally similar compounds. Researchers should always perform their own characterization for confirmation.
| Spectroscopic Data | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic proton, the hydroxyl proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and the methyl ester carbon. |
| IR (Infrared) | Characteristic absorptions for O-H stretching (hydroxyl), C=O stretching (ester), and C-F stretching. |
| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and explanations for the underlying chemical principles.
Protocol 1: Synthesis of Methyl 2,4,5-Trifluoro-3-hydroxybenzoate
The synthesis of the title compound can be efficiently achieved through a two-step process: the formation of the parent carboxylic acid followed by esterification.
This procedure is adapted from a patented method for the synthesis of the parent acid.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
Welcome to the dedicated technical support guide for 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. This guide provides in-depth troubleshooting strategies and foundational knowledge to ensure the successful use of this compound in your research.
I. Troubleshooting Guide: Practical Solutions for Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound. The solutions are presented in a step-by-step format to guide your experimental process.
Question 1: My this compound is not dissolving in my primary solvent. What should I do?
Answer:
Initial insolubility is a common hurdle. A systematic approach to solvent screening is the most effective strategy. The predicted LogP of ~1.6 suggests moderate lipophilicity, indicating that it should be soluble in many common organic solvents. If you are experiencing difficulties, consider the following steps:
Step 1: Verify Compound Purity and Handling.
Before troubleshooting solubility, ensure the integrity of your compound. Has it been stored correctly, protected from moisture? Impurities or degradation can significantly impact solubility.
Step 2: Systematic Solvent Selection.
If your initial solvent choice is unsuccessful, expand your screening to a broader range of solvents with varying polarities. See the table below for a suggested starting point.
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Often excellent for dissolving a wide range of organic molecules. Start with a small amount of solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can interact with the ester and hydroxyl groups of your compound. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good for moderately polar compounds. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Effective for many organic solids. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often used for less polar compounds. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into a clean vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex or sonicate the mixture for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration.
-
If not fully dissolved, incrementally add more solvent until dissolution is achieved or you reach a maximum practical volume.
Question 2: My compound dissolves initially but then precipitates out of solution. How can I prevent this?
Answer:
Precipitation after initial dissolution often points to a supersaturated solution or a change in conditions (e.g., temperature, solvent composition).
Step 1: Consider the Use of Co-solvents.
A mixture of solvents can often provide a more stable environment for your compound than a single solvent. For example, if your compound is sparingly soluble in an aqueous buffer but soluble in an organic solvent like DMSO, you can prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.
Workflow for Using Co-solvents:
Caption: Decision workflow for using co-solvents.
Step 2: Temperature Control.
Solubility is often temperature-dependent. Gently warming the solution may help to keep the compound dissolved. However, be cautious and ensure your compound is stable at elevated temperatures.
Question 3: I need to dissolve this compound in an aqueous buffer for a biological assay, but it has very low water solubility. What are my options?
Answer:
Enhancing aqueous solubility is a common challenge in drug development. Here are several techniques to consider:
1. pH Adjustment:
The phenolic hydroxyl group on the molecule is weakly acidic. By increasing the pH of the aqueous buffer (e.g., to pH 8 or higher), you can deprotonate this group, forming a more polar and water-soluble phenoxide salt.
Experimental Protocol: pH-Dependent Solubility
-
Prepare a series of buffers with varying pH values (e.g., pH 6, 7, 8, 9).
-
Add a known amount of the compound to each buffer.
-
Agitate the samples for a set period (e.g., 1-2 hours) to reach equilibrium.
-
Centrifuge or filter the samples to remove any undissolved solid.
-
Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to quantify the dissolved compound.
2. Use of Surfactants:
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, increasing their apparent solubility.
| Surfactant Type | Examples | Considerations |
| Non-ionic | Tween® 20, Tween® 80, Triton™ X-100 | Generally less harsh on biological systems. |
| Anionic | Sodium dodecyl sulfate (SDS) | Can denature proteins, so use with caution in biological assays. |
3. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.
Workflow for Aqueous Solubility Enhancement:
Technical Support Center: Purification of Methyl 2,4,5-Trifluoro-3-hydroxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the purification challenges associated with methyl 2,4,5-trifluoro-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals. Here, you will find practical troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate the complexities of purifying this fluorinated aromatic compound.
Section 1: Understanding the Challenges
The purification of methyl 2,4,5-trifluoro-3-hydroxybenzoate is often complicated by the presence of impurities stemming from its synthesis. A common synthetic route involves the hydrolysis of a tetrafluorophthalimide derivative to 3-hydroxy-2,4,5-trifluorobenzoic acid, followed by esterification.[1][2] This process can introduce several classes of impurities that are structurally similar to the target molecule, making separation a non-trivial task.
Key Molecular Features and Their Impact on Purification:
-
High Polarity: The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group makes the molecule quite polar. This dictates its solubility and interaction with chromatographic stationary phases.
-
Fluorinated Aromatic Ring: The three fluorine atoms are strongly electron-withdrawing, which can affect the acidity of the hydroxyl group and the reactivity of the molecule. Fluorinated compounds also exhibit unique solubility profiles, sometimes requiring specialized solvent systems.[3]
-
Potential for Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to self-association or strong interactions with polar solvents.
These features mean that impurities such as the unreacted starting carboxylic acid, isomeric byproducts, or degradation products will have similar polarities, making purification by simple extraction or crystallization challenging.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of methyl 2,4,5-trifluoro-3-hydroxybenzoate in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final product is a brownish oil, not the expected white solid. What could be the cause?
A1: A brownish oil suggests the presence of significant impurities, which can depress the melting point of your compound. Potential sources of color include:
-
Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.
-
Residual Reagents or Byproducts: Incomplete reaction or side reactions during the synthesis of the parent acid or the esterification step can leave colored impurities. For example, some intermediates in the synthesis from tetrafluorophthalimide can be colored.
-
Degradation: Excessive heat during purification can cause decarboxylation of any residual carboxylic acid, which can lead to phenolic byproducts that may be colored.[4][5][6][7]
Solution: The most effective way to address this is through column chromatography, which is excellent for separating compounds with different polarities.
Q2: I'm having trouble separating my product from the starting material (2,4,5-Trifluoro-3-hydroxybenzoic acid) using column chromatography. They have very similar Rf values on my TLC plate. What can I do?
A2: This is a common challenge because the starting acid and the product ester are both polar. Here are several strategies to improve separation:
-
Optimize Your Solvent System:
-
Decrease Polarity: Start with a less polar solvent system. A common mobile phase for this type of separation is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8][9][10][11][12] Try increasing the proportion of the non-polar solvent (e.g., from 7:3 hexane:ethyl acetate to 9:1). This will cause the less polar ester to move faster down the column than the more polar acid.
-
Add a Small Amount of Acid: Incorporating a small amount of a volatile acid, like acetic acid (~0.5-1%), into your eluent can help to suppress the ionization of the carboxylic acid impurity. This makes the acid less polar and can improve the separation from the ester.
-
-
Consider a Different Adsorbent: While silica gel is standard, you could consider using a less acidic adsorbent like neutral alumina if your compound is sensitive to the acidity of silica.[10]
Q3: My compound seems to be degrading on the silica gel column. My collected fractions are showing new, unexpected spots on the TLC. Why is this happening?
A3: The acidic nature of silica gel can sometimes catalyze the hydrolysis of the methyl ester back to the carboxylic acid, especially if there is water present in your solvents.[13][14]
Troubleshooting Steps:
-
Use High-Purity, Dry Solvents: Ensure your solvents are anhydrous.
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (e.g., 1% in the eluent), before packing the column. However, be cautious, as a basic environment can also promote other unwanted reactions.
-
Work Quickly: Do not let your compound sit on the column for an extended period. Flash chromatography, where air pressure is used to speed up the elution, is highly recommended.[10]
Q4: Can I purify this compound by recrystallization instead of chromatography?
A4: Recrystallization is a viable option if your crude material is already relatively pure (generally >80-90%).[15][16] The key is to find a suitable solvent or solvent pair.
-
Solvent Selection: A good recrystallization solvent will dissolve your compound well when hot but poorly when cold. For a polar compound like this, you might explore solvents like:
-
Toluene
-
A mixture of ethyl acetate and hexane
-
Aqueous ethanol or methanol
-
Challenge: Highly fluorinated compounds can have unusual solubility properties.[3][17] You may need to screen a wide range of solvents to find the optimal one.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making process for purifying your crude methyl 2,4,5-trifluoro-3-hydroxybenzoate.
Sources
- 1. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. columbia.edu [columbia.edu]
- 11. cup.edu.cn [cup.edu.cn]
- 12. m.youtube.com [m.youtube.com]
- 13. zenodo.org [zenodo.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
Welcome to the technical support center for 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester (F-HBME). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized fluorinated aromatic compound. Here, we address common experimental challenges in a question-and-answer format, providing in-depth explanations, actionable troubleshooting steps, and validated protocols to ensure the success of your reactions.
Section 1: Understanding the Reactivity of this compound
This compound is a versatile building block, but its reactivity is governed by the interplay of its functional groups: a phenolic hydroxyl group, a methyl ester, and a highly fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms significantly impacts the acidity of the hydroxyl group and the reactivity of the aromatic ring towards nucleophilic substitution. Understanding these electronic effects is paramount to successful experimentation.
Section 2: FAQs and Troubleshooting Guides
O-Alkylation and O-Acylation Reactions
Question 1: I am attempting a Williamson ether synthesis with an alkyl halide to modify the hydroxyl group, but I am observing low yields and the recovery of unreacted starting material. What is going wrong?
Answer:
Low conversion in Williamson ether synthesis involving this compound is a common issue that typically stems from two primary factors: insufficient deprotonation of the phenolic hydroxyl group or suboptimal reaction conditions for the SN2 reaction.
-
Causality of the Issue: The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, making it easier to deprotonate than a non-fluorinated phenol. However, the choice of base and solvent is still critical. A base that is too weak will not fully deprotonate the phenol, leading to a low concentration of the nucleophilic phenoxide. Furthermore, the choice of solvent can significantly impact the solubility of the reactants and the rate of the SN2 reaction.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
-
Recommended Protocol:
Parameter Recommendation Rationale Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) K₂CO₃ is a moderately strong base suitable for deprotonating the acidic phenol. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation. Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[1] Alkyl Halide Use alkyl iodides or bromides over chlorides. Iodide and bromide are better leaving groups than chloride, leading to a faster reaction rate.[1] Temperature 60-80 °C Gentle heating can increase the reaction rate without promoting significant side reactions. Step-by-Step Protocol for O-Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Question 2: My O-acylation reaction with an acid chloride is giving me a complex mixture of products. How can I improve the selectivity?
Answer:
The formation of multiple products in O-acylation suggests either side reactions or instability of the starting material or product under the reaction conditions. The key to a clean acylation is controlling the reaction environment.
-
Causality of the Issue: The presence of a base, typically a tertiary amine like triethylamine or pyridine, is necessary to neutralize the HCl generated during the reaction. However, excess strong base can potentially lead to side reactions. The fluorinated ring is electron-deficient and could be susceptible to nucleophilic attack under harsh conditions, although this is less likely with the hydroxyl group present.
-
Troubleshooting and Optimization:
Parameter Recommendation Rationale Base Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are effective acid scavengers but are less likely to participate in unwanted side reactions due to their steric bulk. Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous. These solvents are relatively inert and will not compete with the acylation reaction. Temperature Perform the reaction at 0 °C to room temperature. Lower temperatures can help to control the reaction rate and minimize the formation of byproducts. Reagent Addition Add the acid chloride dropwise to a solution of the phenol and base. This ensures that the concentration of the highly reactive acid chloride remains low throughout the reaction, reducing the likelihood of side reactions.
Ester Hydrolysis (Deprotection)
Question 3: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid using standard LiOH or NaOH conditions, but the reaction is sluggish and incomplete. Why is this happening?
Answer:
While methyl ester hydrolysis is a standard transformation, the electronic properties of the fluorinated ring and potential steric hindrance can affect the reaction rate.
-
Causality of the Issue: The electron-withdrawing fluorine atoms can influence the reactivity of the ester carbonyl group. While typically activating the carbonyl towards nucleophilic attack, in some highly substituted systems, steric hindrance around the ester can slow the reaction. Additionally, the solubility of the starting material and the resulting carboxylate salt in the reaction medium is crucial.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester hydrolysis.
-
Recommended Protocol for Basic Hydrolysis:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 5:1).[2]
-
Add an aqueous solution of LiOH (2-3 eq).
-
Stir the reaction at room temperature or gently heat to 40-50 °C to drive the reaction to completion. Monitor by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Wash the aqueous layer with a non-polar solvent like ether to remove any non-polar impurities.
-
Acidify the aqueous layer with cold 1M HCl to a pH of 2-3.
-
The carboxylic acid product will precipitate and can be collected by filtration or extracted with an organic solvent.
-
-
Alternative: Acidic Hydrolysis: For base-sensitive substrates, acidic hydrolysis can be an alternative, though it often requires harsher conditions.[3] Refluxing in a mixture of aqueous acid (e.g., 6N HCl) and an organic co-solvent may be effective. However, be mindful of potential side reactions on the fluorinated ring under strong acidic conditions at high temperatures.
Purification Challenges
Question 4: I am having difficulty purifying my product. It seems to co-elute with starting material or byproducts on silica gel chromatography. Are there any specific techniques for purifying fluorinated compounds?
Answer:
The purification of fluorinated compounds can indeed be challenging due to their unique polarity and solubility properties.[4] Standard silica gel chromatography may not always provide adequate separation.
-
Causality of the Issue: Highly fluorinated compounds can have different interactions with the stationary phase compared to their non-fluorinated analogs. They can be less polar and may have different solubility profiles, leading to poor separation.
-
Purification Strategies:
Technique Recommendation Rationale Column Chromatography Consider using a less polar solvent system or a different stationary phase like alumina or reverse-phase silica. Changing the polarity of the mobile phase or the nature of the stationary phase can alter the retention factors of your compounds and improve separation. Crystallization If your product is a solid, crystallization is an excellent purification method. Fluorinated compounds often have good crystallinity. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene, or water/ethanol mixtures). Acid-Base Extraction If your product has an acidic or basic handle that the impurities lack, an acid-base extraction can be a very effective purification step. For example, after hydrolysis, the carboxylic acid product can be extracted into a basic aqueous solution, leaving neutral impurities in the organic phase. Re-acidification will then precipitate the pure product.
References
-
Vertex AI Search Result[5] : 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - ChemicalBook. (Provides synthesis context for related compounds).
-
Vertex AI Search Result[6] : "Process For The Preparation Of Fluorinated Aromatic Compounds” - Quick Company. (Details on handling and purification of fluorinated aromatics).
-
Vertex AI Search Result[7] : How can I deprotect esters using TFA? - ResearchGate. (Discussion on ester deprotection methods).
-
Vertex AI Search Result[4] : Organofluorine chemistry - Wikipedia. (General properties and reactivity of organofluorine compounds).
-
Vertex AI Search Result[2] : SUPPORTING INFORMATION - The Royal Society of Chemistry. (Provides a general procedure for methyl ester deprotection using LiOH/THF/water).
-
Vertex AI Search Result[3] : Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Information on acidic ester deprotection).
-
Vertex AI Search Result[1] : The Williamson Ether Synthesis - Master Organic Chemistry. (Detailed explanation of the Williamson ether synthesis mechanism and conditions).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. “Process For The Preparation Of Fluorinated Aromatic Compounds” [quickcompany.in]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
